molecular formula C10H15N3 B2372234 4-[(Dimethylamino)methyl]benzene-1-carboximidamide CAS No. 53032-93-2

4-[(Dimethylamino)methyl]benzene-1-carboximidamide

Cat. No.: B2372234
CAS No.: 53032-93-2
M. Wt: 177.251
InChI Key: CUUIWVMCERIQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(Dimethylamino)methyl]benzene-1-carboximidamide” is a chemical compound with the CAS Number: 53032-93-2. It has a molecular weight of 177.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3/c1-13(2)7-8-3-5-9(6-4-8)10(11)12/h3-6H,7H2,1-2H3,(H3,11,12). The InChI key is CUUIWVMCERIQKI-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structural Analysis : 4-[(Dimethylamino)methyl]benzene-1-carboximidamide derivatives are synthesized for various applications, such as the creation of novel pyrimidine derivatives with potential cardiotonic activity (Dorigo et al., 1996). These compounds undergo processes like hydrolysis and decarboxylation, leading to various substituted pyrimidines, which are then assessed for biological activities.
  • Chemical Sensing and Capture : Derivatives of this compound, like 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, have been synthesized for selective sensing and capture of picric acid, demonstrating significant fluorescence quenching (Vishnoi et al., 2015).

Molecular Studies and Crystallography

  • Crystallographic Studies : The structural characterization of this compound derivatives is crucial for understanding their potential applications. For example, studies on 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol revealed its molecular structure and intermolecular interactions via X-ray diffraction techniques (Kurian et al., 2013).
  • Vibrational Dynamics : The vibrational dynamics of crystalline forms of related compounds, such as 4-(dimethylamino)benzaldehyde, have been studied using inelastic neutron scattering and periodic DFT calculations. Such studies provide insights into the external phonon modes and molecular vibrations of these compounds (Nolasco et al., 2022).

Biological and Pharmaceutical Applications

  • Cytotoxic Activity : Certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which include 4-dimethylaminomethylene components, have shown potent cytotoxic activities against various cancer cell lines, highlighting their potential in pharmaceutical research (Deady et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

4-[(Dimethylamino)methyl]benzene-1-carboximidamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact metabolic processes by interacting with key enzymes, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can inhibit or activate specific enzymes, thereby altering the flow of metabolites through a particular pathway. This can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes.

Properties

IUPAC Name

4-[(dimethylamino)methyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-13(2)7-8-3-5-9(6-4-8)10(11)12/h3-6H,7H2,1-2H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUIWVMCERIQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.